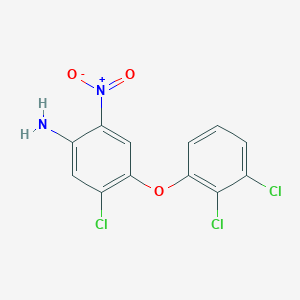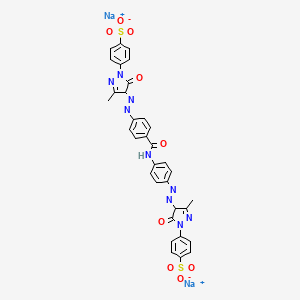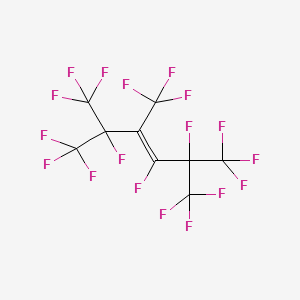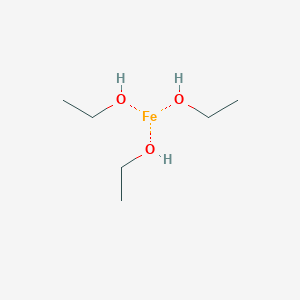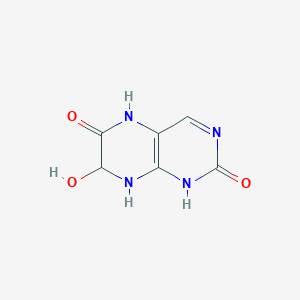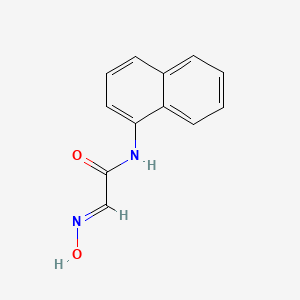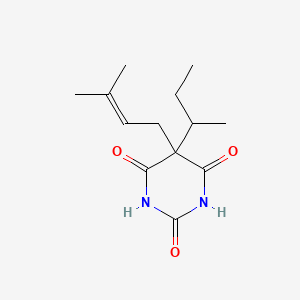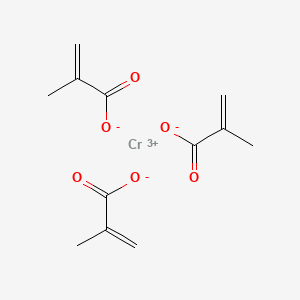
Chromium methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium methacrylate is a coordination compound formed by the interaction of chromium ions with methacrylate ligands. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. This compound is often used in polymerization processes and as a catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium methacrylate can be synthesized through several methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated through precipitation or solvent extraction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where chromium salts are reacted with methacrylic acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced to lower oxidation states using reducing agents.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of chromium(VI) compounds, while reduction can yield chromium(II) species.
Wissenschaftliche Forschungsanwendungen
Chromium methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce high-performance polymers.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme immobilization and as a biosensor component.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties and stability.
Wirkmechanismus
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium ions with various molecular targets. In catalytic applications, chromium ions facilitate the polymerization process by coordinating with monomers and promoting their activation. In biological systems, this compound can interact with proteins and enzymes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Chromium methacrylate can be compared with other similar compounds, such as:
Chromium acetate: Used in similar catalytic applications but has different solubility and stability properties.
Chromium chloride: Commonly used in organic synthesis but lacks the specific reactivity of this compound in polymerization reactions.
Chromium nitrate: Used in various industrial processes but has different coordination chemistry compared to this compound.
Uniqueness: this compound is unique due to its ability to act as both a catalyst and a reactant in polymerization processes. Its specific coordination chemistry with methacrylate ligands provides distinct advantages in terms of reactivity and stability.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25182-44-9 |
|---|---|
Molekularformel |
C12H15CrO6 |
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


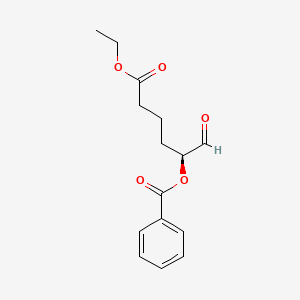
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


